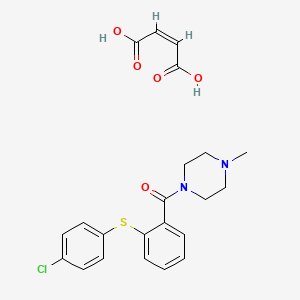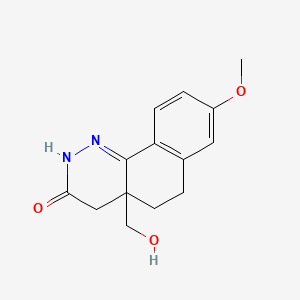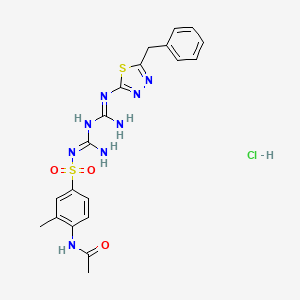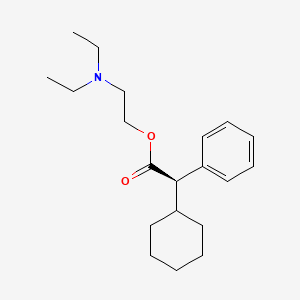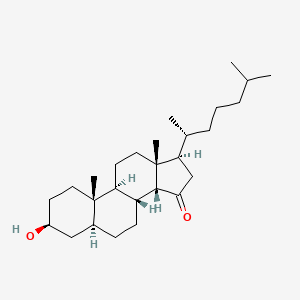
Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- is a chemical compound with a complex structure that includes a hydrazinecarbothioamide group and a benzothiopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- typically involves the reaction of hydrazides with isothiocyanates. For example, hydrazides can react with 2,4-difluorophenyl isothiocyanate under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different hydrazine derivatives .
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating other diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazinecarbothioamide, 2-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)
- Benzoic acid hydrazone derivatives
- Chroman-4-one hydrazones derivatives
Uniqueness
Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- is unique due to its specific structure, which includes a benzothiopyran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
19850-61-4 |
|---|---|
Fórmula molecular |
C10H11N3S2 |
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
[(Z)-2,3-dihydrothiochromen-4-ylideneamino]thiourea |
InChI |
InChI=1S/C10H11N3S2/c11-10(14)13-12-8-5-6-15-9-4-2-1-3-7(8)9/h1-4H,5-6H2,(H3,11,13,14)/b12-8- |
Clave InChI |
UMORXWFPKPBKHD-WQLSENKSSA-N |
SMILES isomérico |
C\1CSC2=CC=CC=C2/C1=N\NC(=S)N |
SMILES canónico |
C1CSC2=CC=CC=C2C1=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




